Butan-2-yl 2-oxopropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Butan-2-yl 2-oxopropanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-oxopropanoic acid (pyruvic acid) with butan-2-ol (sec-butanol) in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Butan-2-yl 2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: Butanoic acid derivatives.
Reduction: Butan-2-yl alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Butan-2-yl 2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: It serves as a substrate in enzymatic studies to understand ester hydrolysis and related biochemical processes.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of butan-2-yl 2-oxopropanoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of butan-2-ol and 2-oxopropanoic acid. This process is facilitated by esterases and other hydrolytic enzymes, which play a crucial role in its metabolic pathways.
Comparison with Similar Compounds
Butan-2-yl propanoate: Similar ester structure but with a propanoic acid moiety instead of 2-oxopropanoic acid.
Butan-2-yl acetate: Another ester with an acetate group, commonly used as a solvent and flavoring agent.
Butan-2-yl butanoate: An ester with a butanoic acid group, used in fragrances and flavorings.
Uniqueness: Butan-2-yl 2-oxopropanoate is unique due to the presence of the 2-oxopropanoic acid moiety, which imparts distinct chemical reactivity and potential biological activity. Its structural features make it a valuable intermediate in organic synthesis and a subject of interest in biochemical research.
Properties
IUPAC Name |
butan-2-yl 2-oxopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-5(2)10-7(9)6(3)8/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVRBNBXEWXTGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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